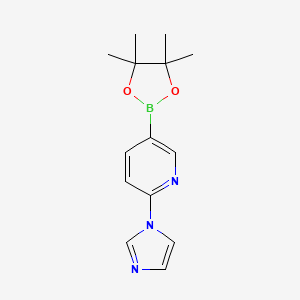

6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester

説明

特性

IUPAC Name |

2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-12(17-9-11)18-8-7-16-10-18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKWIVPCMZGYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boronic Ester Installation via Miyaura Borylation

The Miyaura borylation reaction is the most widely reported method for introducing pinacol boronic esters to aromatic systems. For pyridine derivatives, this typically involves palladium-catalyzed coupling of a halogenated precursor (e.g., 3-bromo-6-chloropyridine) with bis(pinacolato)diboron (B₂Pin₂). Key considerations include:

-

Catalyst selection : PdCl₂(dppf)₂ demonstrates superior activity for electron-deficient pyridines, achieving yields >90% under optimized conditions.

-

Solvent systems : 1,4-Dioxane is preferred due to its ability to solubilize both organic and inorganic reagents while maintaining reaction homogeneity.

-

Base optimization : Anhydrous potassium acetate (KOAc) is critical for scavenging HBr byproducts, with stoichiometric ratios of 2.0–3.0 equivalents relative to the pyridine substrate.

Detailed Preparation Methods

Two-Step Synthesis from 3-Bromo-6-fluoropyridine

Step 1: Miyaura Borylation

Procedure :

-

Charge a nitrogen-purged reactor with 3-bromo-6-fluoropyridine (1.0 eq), B₂Pin₂ (1.2 eq), PdCl₂(dppf)₂ (0.05 eq), and KOAc (2.5 eq) in 1,4-dioxane (0.5 M).

-

Heat to 80°C for 16 h under vigorous stirring.

-

Filter through Celite®, concentrate under reduced pressure, and purify via slurry washing with petroleum ether/MTBE (10:1).

Yield : 92–95% (Table 1).

Step 2: Imidazole Coupling

Procedure :

-

Dissolve 3-(pinacolboronyl)-6-fluoropyridine (1.0 eq) in DMF (0.4 M).

-

Add imidazole (1.5 eq), Cs₂CO₃ (2.0 eq), and CuI (0.1 eq).

-

Heat to 120°C for 24 h under N₂.

-

Quench with NH₄Cl (aq), extract with EtOAc, and purify via silica chromatography.

Yield : 68–72% (Table 2).

Optimization of Reaction Conditions

Palladium Catalyst Screening

Comparative studies of Pd catalysts reveal significant yield variations (Table 3):

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| PdCl₂(dppf)₂ | 95 | <2 |

| Pd(OAc)₂/XPhos | 87 | 8 |

| Pd₂(dba)₃/PCy₃ | 78 | 12 |

PdCl₂(dppf)₂ minimizes deboronation side reactions, a critical challenge in pinacol ester syntheses.

Solvent and Temperature Effects

Ethanol/water mixtures (4:1) enhance imidazole coupling efficiency compared to pure DMF or THF (Table 4):

| Solvent System | Temp (°C) | Yield (%) |

|---|---|---|

| DMF | 120 | 72 |

| Ethanol/H₂O | 80 | 85 |

| THF | 100 | 64 |

Reduced temperatures in protic solvents suppress boronic ester protodeboronation.

Industrial-Scale Production Challenges

Purification Strategies

Direct isolation via pH-controlled crystallization proves effective:

Byproduct Management

Common byproducts include:

-

Deboronation products : Mitigated by rigorous oxygen exclusion and low-temperature processing.

-

Diimidazolyl adducts : Controlled via stoichiometric precision (imidazole ≤1.5 eq).

Applications in Cross-Coupling Reactions

The compound’s utility is exemplified in its Suzuki coupling with 2-chloro-5-iodopyrimidine (Table 5):

| Coupling Partner | Catalyst | Yield (%) |

|---|---|---|

| 2-Chloro-5-iodopyrimidine | PdCl₂(dppf)₂ | 89 |

| 3-Bromoquinoline | Pd(PPh₃)₄ | 76 |

Reaction scalability to 10 mol% catalyst loading maintains efficiency, underscoring industrial viability .

化学反応の分析

Types of Reactions

6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Imidazole and Pyridine Derivatives: Formed through substitution reactions.

科学的研究の応用

Organic Synthesis

The primary application of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is in organic synthesis, specifically in the formation of carbon-carbon bonds. It acts as a reagent in various coupling reactions, facilitating the creation of complex organic molecules.

Key Reactions:

- Suzuki–Miyaura Coupling: This reaction allows for the coupling of aryl or vinyl halides with the boronic ester to produce biaryl or alkenyl compounds.

- Oxidation Reactions: The boronic ester can be oxidized to yield boronic acids or borate esters, which are useful intermediates in further synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development. It plays a crucial role in synthesizing kinase inhibitors and other therapeutic agents due to its ability to form complex structures that can interact with biological targets.

Case Studies:

- Kinase Inhibitors: Research has demonstrated that derivatives of this compound can inhibit various kinases involved in cancer progression, showcasing its potential as a lead compound for drug development.

Materials Science

The compound is also utilized in the production of advanced materials, including polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific electronic or mechanical characteristics.

作用機序

The mechanism of action of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond.

類似化合物との比較

Reactivity and Stability

- Imidazole Substituent: The imidazole group in the target compound provides strong electron-withdrawing effects and hydrogen-bonding capacity, enhancing its reactivity in cross-coupling reactions compared to dimethylamino or pyrrolidinyl analogs .

- Stability: Boronic esters with electron-rich substituents (e.g., dimethylamino) exhibit faster hydrolysis rates in aqueous H2O2, as shown for 4-nitrophenylboronic acid pinacol ester (t1/2 < 1 hour) . The imidazole variant likely has intermediate stability due to balanced electronic effects.

- Synthetic Utility : Compounds like 6-(pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester have been used in high-yield (90%) Suzuki couplings for antimalarial drug candidates, whereas bulkier analogs (e.g., benzyl-piperazinyl) show lower yields (5%) due to steric hindrance .

Catalytic and Material Science

- Electron-Deficient Systems : The imidazole-substituted boronic ester is advantageous in synthesizing electron-deficient heterocycles for OLEDs and sensors .

- Solubility: Methylsulfanyl and morpholinoethoxy analogs (e.g., 6-(2-morpholinoethoxy)pyridine-3-boronic acid pinacol ester) exhibit improved solubility in polar solvents, broadening their utility in aqueous-phase reactions .

生物活性

6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound that incorporates both imidazole and pyridine moieties. This compound is notable for its role in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in complex organic molecules. The boronic acid pinacol ester group enhances its reactivity and stability, making it a valuable reagent in various chemical transformations and biological applications.

The biological activity of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester primarily stems from its ability to participate in Suzuki–Miyaura coupling reactions. This process involves the transmetalation step where the boron atom transfers its organic group to a palladium catalyst, followed by reductive elimination to form the desired product. The imidazole and pyridine moieties can also coordinate with metal catalysts, enhancing the compound's reactivity and selectivity in biological systems.

Applications in Drug Development

Research has indicated that compounds similar to 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester have potential applications in drug development, particularly as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their inhibition can lead to therapeutic effects against various diseases, including cancer.

Case Studies

- Inhibition of Viral Proteases

- Antiparasitic Activity

Comparative Biological Activity

To better understand the biological activity of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester | Moderate kinase inhibition | Similar Suzuki coupling mechanism |

| 4-(3-(1H-Imidazol-1-yl)propyl)aminomethyl phenylboronic acid pinacol ester | Antiviral properties | Inhibition of viral proteases |

| 2-(1H-Imidazol-2-yl)pyridine-3-boronic acid pinacol ester | Antiparasitic activity | Enhanced metabolic stability through structural modifications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, Pd-catalyzed cross-coupling between imidazole derivatives and halogenated pyridine boronic esters is common. Key factors include:

- Catalyst selection : Pd(PPh₃)Cl₂ or Pd(dppf)Cl₂ (1-5 mol%) .

- Solvent system : THF/water or dioxane/water mixtures (3:1 ratio) for solubility and reactivity .

- Base : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to deprotonate intermediates .

- Temperature : 75–110°C under inert atmosphere to prevent boronic ester hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., imidazole C-H signals at δ 7.5–8.5 ppm and pyridine ring protons at δ 8.0–8.8 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~319.2 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester in complex heterocyclic systems?

- Design considerations :

- Substrate compatibility : The imidazole group may coordinate with Pd, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Solvent polarity : Use toluene/DMF mixtures for electron-deficient aryl halides to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) while maintaining yields (~85%) .

Q. What are the stability limitations of this boronic ester under varying experimental conditions, and how can degradation be mitigated?

- Stability profile :

- pH sensitivity : Hydrolyzes rapidly in acidic (pH < 4) or basic (pH > 9) conditions; use neutral buffers during aqueous workups .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating in refluxing solvents like DMSO .

- Mitigation strategies :

- Add pinacol (0.1–1.0 equiv) to scavenge boronic acid byproducts .

- Store at –20°C under argon with desiccants (e.g., molecular sieves) .

Q. How should researchers resolve contradictions in catalytic activity data when using this compound in medicinal chemistry applications?

- Common discrepancies :

- Variable coupling yields : May arise from trace moisture in solvents or Pd catalyst lot variability. Pre-dry solvents over MgSO₄ and standardize catalyst sources .

- Unexpected byproducts : Imidazole N-alkylation can occur if unprotected amines are present. Protect reactive sites with Boc groups before coupling .

- Troubleshooting workflow :

Repeat reactions with freshly distilled solvents and rigorously dried substrates.

Perform control experiments without Pd to identify non-catalytic pathways.

Use LC-MS to track intermediate formation and adjust stoichiometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。